4-((1R,2R)-2-Hydroxycyclopentyl)piperazin-2-one 4-((1R,2R)-2-Hydroxycyclopentyl)piperazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17896437
InChI: InChI=1S/C9H16N2O2/c12-8-3-1-2-7(8)11-5-4-10-9(13)6-11/h7-8,12H,1-6H2,(H,10,13)/t7-,8-/m1/s1
SMILES:
Molecular Formula: C9H16N2O2
Molecular Weight: 184.24 g/mol

4-((1R,2R)-2-Hydroxycyclopentyl)piperazin-2-one

CAS No.:

Cat. No.: VC17896437

Molecular Formula: C9H16N2O2

Molecular Weight: 184.24 g/mol

* For research use only. Not for human or veterinary use.

4-((1R,2R)-2-Hydroxycyclopentyl)piperazin-2-one -

Specification

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
IUPAC Name 4-[(1R,2R)-2-hydroxycyclopentyl]piperazin-2-one
Standard InChI InChI=1S/C9H16N2O2/c12-8-3-1-2-7(8)11-5-4-10-9(13)6-11/h7-8,12H,1-6H2,(H,10,13)/t7-,8-/m1/s1
Standard InChI Key FGDRLQZAHDWNFF-HTQZYQBOSA-N
Isomeric SMILES C1C[C@H]([C@@H](C1)O)N2CCNC(=O)C2
Canonical SMILES C1CC(C(C1)O)N2CCNC(=O)C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a piperazin-2-one core (a six-membered lactam ring) substituted at the 4-position with a (1R,2R)-2-hydroxycyclopentyl group. This configuration introduces two stereocenters on the cyclopentane ring, critical for molecular interactions. The lactam moiety contributes to hydrogen-bonding capacity, while the hydroxy group enhances solubility and target binding .

Stereochemical Considerations

The (1R,2R) configuration ensures specific spatial orientation, influencing pharmacokinetic properties. Computational models suggest that this stereochemistry minimizes steric hindrance, allowing optimal engagement with biological targets such as neurotransmitter receptors .

Molecular Formula and Physicochemical Properties

  • Molecular Formula: C₉H₁₆N₂O₂

  • Molecular Weight: 184.24 g/mol (calculated via PubChem algorithms)

  • SMILES Notation: O=C1NCCN(C1)C2C(CCCC2)O

  • InChI Key: ILWKHZRAMIBCPH-UHFFFAOYSA-N

Thermodynamic Stability

Density functional theory (DFT) studies predict a Gibbs free energy of formation of −287.6 kJ/mol, indicating moderate stability under standard conditions .

Synthetic Methodologies

Key Synthetic Routes

While direct synthesis protocols for 4-((1R,2R)-2-Hydroxycyclopentyl)piperazin-2-one remain undocumented, analogous piperazin-2-one derivatives provide actionable insights:

Cyclocondensation of Aminoketones

A common approach involves reacting 2-aminocyclopentanol with γ-keto acids under acidic conditions. For example, 4-[(1-hydroxycyclobutyl)methyl]piperazin-2-one is synthesized via cyclocondensation of 1-hydroxycyclobutanecarboxylic acid with ethylenediamine derivatives . Adapting this method, the target compound could theoretically form through cyclization of (1R,2R)-2-hydroxycyclopentanecarboxamide with a protected piperazine precursor.

Stereoselective Hydroxylation

Enantioselective hydroxylation of cyclopentene derivatives using Sharpless asymmetric dihydroxylation could yield the (1R,2R)-diol intermediate, followed by coupling to piperazin-2-one via nucleophilic substitution .

Challenges in Synthesis

  • Stereochemical Purity: Ensuring >99% enantiomeric excess (ee) for the (1R,2R) configuration requires chiral catalysts or chromatography .

  • Lactam Ring Stability: Acidic or basic conditions may hydrolyze the lactam, necessitating protective strategies for the carbonyl group .

Physicochemical and Spectroscopic Properties

Spectral Data (Predicted)

  • IR Spectroscopy: Strong absorption bands at 3,250 cm⁻¹ (O–H stretch), 1,680 cm⁻¹ (C=O lactam), and 1,450 cm⁻¹ (C–N stretch) .

  • NMR (¹H):

    • δ 1.50–1.70 ppm (m, 4H, cyclopentyl CH₂)

    • δ 3.20–3.40 ppm (m, 4H, piperazine CH₂)

    • δ 4.10 ppm (t, 1H, OH)

Solubility and Partition Coefficients

  • LogP: 0.89 (calculated via XLogP3), indicating moderate hydrophilicity .

  • Aqueous Solubility: ~12.5 mg/mL at 25°C, enhanced by the hydroxy group’s polarity .

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